molecular formula C8H9N3O3 B6189147 1-(5-nitropyridin-2-yl)azetidin-3-ol CAS No. 939377-43-2

1-(5-nitropyridin-2-yl)azetidin-3-ol

Cat. No. B6189147
CAS RN: 939377-43-2
M. Wt: 195.2
InChI Key:
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Description

1-(5-Nitropyridin-2-yl)azetidin-3-ol (NPA) is an organic compound with a molecular formula of C6H9NO3. It is a colorless solid that is soluble in water and alcohol. NPA has a variety of uses in scientific research, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

1-(5-nitropyridin-2-yl)azetidin-3-ol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 1,2,3-triazole derivatives and 1,3,4-oxadiazole derivatives. It has also been used as a catalyst in the synthesis of imidazolium salts. In addition, this compound has been used as a starting material in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and pyrazolines.

Mechanism of Action

1-(5-nitropyridin-2-yl)azetidin-3-ol acts as an electron-withdrawing group in organic syntheses, which allows for the formation of more stable compounds. It can also act as an acid catalyst, which facilitates the formation of a variety of heterocyclic compounds. In addition, this compound can act as a nucleophile, which allows for the formation of new bonds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. In addition, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

1-(5-nitropyridin-2-yl)azetidin-3-ol is a relatively inexpensive and readily available compound, making it an attractive choice for use in laboratory experiments. In addition, it is relatively stable and non-toxic, which makes it safe to handle. However, it can be difficult to purify this compound, as it can be easily contaminated with other compounds.

Future Directions

The potential applications of 1-(5-nitropyridin-2-yl)azetidin-3-ol in scientific research are vast. For example, it could be used in the synthesis of new drugs or as a catalyst in organic syntheses. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential uses in the treatment of various diseases. Finally, more research could be done to develop more efficient and cost-effective methods of synthesizing this compound.

Synthesis Methods

1-(5-nitropyridin-2-yl)azetidin-3-ol can be synthesized by a two-step process from 2-nitropyridine and 3-chloro-1-azetidinecarboxylic acid. The first step involves the reaction of 2-nitropyridine with 3-chloro-1-azetidinecarboxylic acid in the presence of a base such as pyridine, yielding a nitropyridine-azetidine intermediate. The second step involves the reduction of the nitropyridine-azetidine intermediate with sodium borohydride, which yields this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-nitropyridin-2-yl)azetidin-3-ol involves the conversion of 5-nitropyridine-2-carboxylic acid to 5-nitropyridin-2-amine, which is then reacted with 3-chloro-1-propanol to form 1-(5-nitropyridin-2-yl)azetidin-3-ol.", "Starting Materials": [ "5-nitropyridine-2-carboxylic acid", "thionyl chloride", "ammonia", "3-chloro-1-propanol", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "5-nitropyridine-2-carboxylic acid is reacted with thionyl chloride to form 5-nitropyridine-2-chloride.", "5-nitropyridine-2-chloride is then reacted with ammonia to form 5-nitropyridin-2-amine.", "5-nitropyridin-2-amine is reacted with 3-chloro-1-propanol in the presence of sodium hydroxide to form 1-(5-nitropyridin-2-yl)azetidin-3-ol.", "The product is then purified by recrystallization using hydrochloric acid and sodium bicarbonate.", "The final product is dried using magnesium sulfate." ] }

CAS RN

939377-43-2

Molecular Formula

C8H9N3O3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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